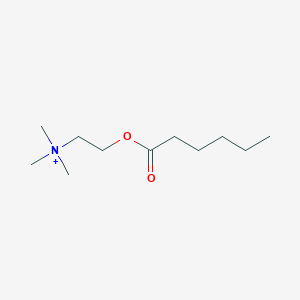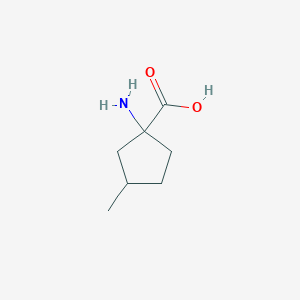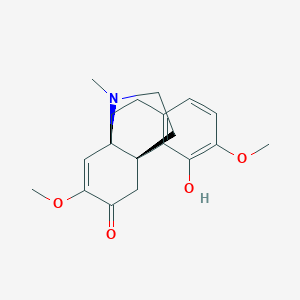
Cepharamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cepharamine is a semi-synthetic cephalosporin antibiotic that is used to treat bacterial infections. It is a broad-spectrum antibiotic that is effective against a wide range of gram-positive and gram-negative bacteria. Cepharamine is synthesized from cephalosporin C, which is produced by the fungus Cephalosporium acremonium.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis:
- The total synthesis of dl-Cepharamine, a hasubanan alkaloid, was accomplished starting from 2-tetralone. This synthesis involved several chemical processes, including ketalization, bromination, and successive treatments with BF3·ether-MeOH, LiAlH4 reduction, and oxidation with DMSO-phosphoric acid-DCC (Inubushi, Kitano, & Ibuka, 1971).
Ceramide in Cell Regulation and Autophagy:
- Ceramides, including C2-ceramide, regulate various intracellular processes like cell death, autophagy, and inflammation in both mammalian cells and yeast (Fishbein et al., 1993).
- C2-ceramide induced caspase-3-independent cell death and autophagy in neuroblastoma cells, highlighting its potential therapeutic application in neurological disorders (Fan et al., 2017).
Ceramide in Cancer Research:
- Ceramide signaling in cancer cells is complex, with it acting as a tumor suppressor by driving apoptosis, autophagic responses, and cell cycle arrest. However, defects in ceramide generation and metabolism contribute to tumor survival and resistance to chemotherapy (Morad & Cabot, 2012).
- Ceramide induces autophagy in liver cancer cells, serving both as a cell survival mechanism and a promoter of cell death, depending on the context (Ordoñez et al., 2015).
Ceramide in Inflammation and Metabolic Disorders:
- Ceramide metabolism plays a role in the regulation of autophagy and apoptosis in inflammatory and metabolic diseases. It is a critical lipid mediator of cellular stress responses relating to inflammation and insulin resistance (Summers, Chaurasia, & Holland, 2019).
Ceramide in Drug Delivery and Cosmetics:
- Lecithin-based dermal drug delivery systems enhance the anti-pigmentation properties of ceramides, showing potential in skincare products (Kagotani et al., 2020).
Eigenschaften
CAS-Nummer |
15444-26-5 |
|---|---|
Produktname |
Cepharamine |
Molekularformel |
C19H23NO4 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
(1S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO4/c1-20-9-8-18-10-13(21)15(24-3)11-19(18,20)7-6-12-4-5-14(23-2)17(22)16(12)18/h4-5,11,22H,6-10H2,1-3H3/t18-,19+/m0/s1 |
InChI-Schlüssel |
RARWEROUOQPTCJ-RBUKOAKNSA-N |
Isomerische SMILES |
CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |
SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |
Kanonische SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)O)C=C(C(=O)C3)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



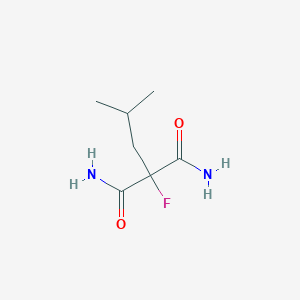
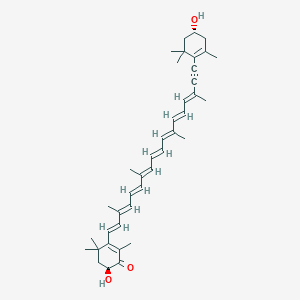
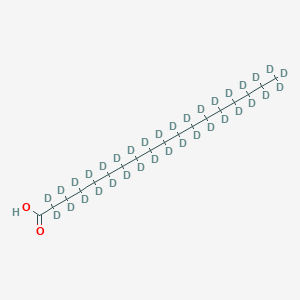
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)

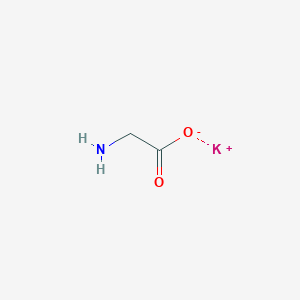

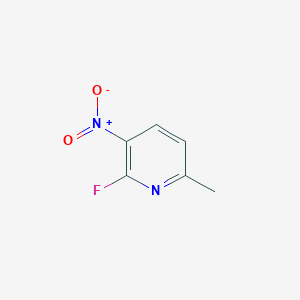

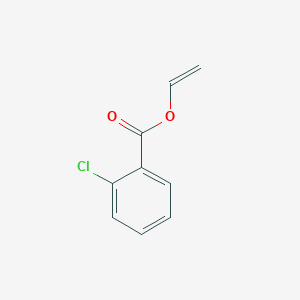
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
